![molecular formula C14H15BrO2 B1519903 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene CAS No. 1823183-99-8](/img/structure/B1519903.png)

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene

Übersicht

Beschreibung

2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is a chemical compound with the CAS Number: 142524-71-8 . It has a molecular weight of 295.18 . It is typically in liquid form and is stored at ambient temperature .

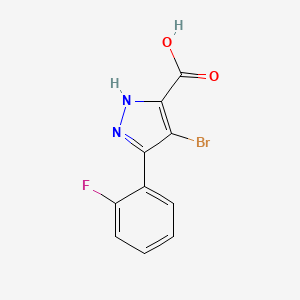

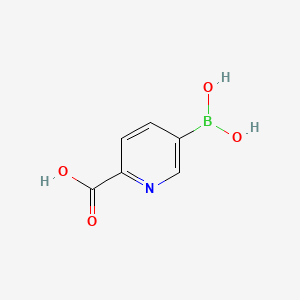

Molecular Structure Analysis

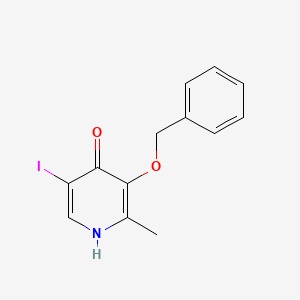

The molecular formula of 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is C14H15BrO2 . This compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The bromine atom is attached at the 2nd position and an ethoxyethoxy group at the 6th position of the naphthalene core .Physical And Chemical Properties Analysis

2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is a liquid at room temperature . Its molecular weight is 295.18 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene: is a versatile compound in organic chemistry, often used as an intermediate in the synthesis of complex molecules. Its bromine atom can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures which are prevalent in many pharmaceuticals . Additionally, its ethoxyethoxy group can be manipulated to introduce other functional groups, enhancing the molecule’s reactivity and opening pathways to synthesize a wide range of organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features make it a valuable precursor in the design of drug molecules. The naphthalene core is a common motif in many drug molecules, and the presence of the bromine atom allows for further functionalization. It can be used to develop analogs of existing drugs or to create new pharmacophores that interact with biological targets .

Materials Science

The compound’s aromatic structure and functional groups make it suitable for the development of organic semiconductors. These materials are crucial for the production of electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can be used to attach various side chains, altering the electronic properties of the material for specific applications .

Environmental Studies

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene: may also find applications in environmental studies, particularly in the analysis of organic pollutants. Its structural similarity to certain polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants, could make it a standard in chromatographic methods to quantify PAHs in environmental samples .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard in chromatographic analyses due to its well-defined structure and properties. It can help in the calibration of instruments and ensure the accuracy of analytical methods used to detect and quantify similar compounds in various samples .

Agricultural Research

The compound’s potential use in agricultural research lies in its role as a synthetic intermediate. It could be used to synthesize new compounds with herbicidal or pesticidal activity. The bromine atom provides a reactive site for coupling with other agricultural chemicals, potentially leading to the development of novel agrochemicals .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Eigenschaften

IUPAC Name |

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZRVLEXALHNC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H](C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)